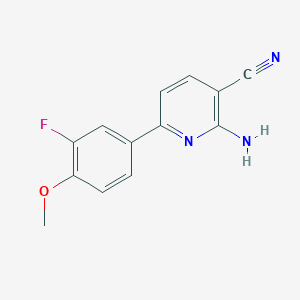![molecular formula C13H18ClN3O2 B7559903 [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7559903.png)
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone, also known as JNJ-31020028, is a small molecule inhibitor that has been developed for the treatment of various neurological disorders. It has shown promising results in preclinical studies and is currently being investigated in clinical trials.
Mecanismo De Acción
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone selectively inhibits PDE10A, which leads to an increase in cAMP and dopamine levels in the brain. This results in improved neuronal function and communication, which may help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and reduce motor deficits in animal models of neurological disorders. It has also been shown to increase the levels of neurotrophic factors, which promote the growth and survival of neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has several advantages for use in laboratory experiments, including its high selectivity for PDE10A and its ability to cross the blood-brain barrier. However, its limited solubility and potential toxicity at high concentrations may pose challenges for its use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone, including:
1. Further investigation of its efficacy and safety in clinical trials for the treatment of neurological disorders.
2. Development of more efficient synthesis methods and analogs with improved pharmacological properties.
3. Exploration of its potential therapeutic applications in other areas, such as cancer and cardiovascular disease.
4. Investigation of its effects on other signaling pathways in the brain and its potential interactions with other drugs.
5. Development of novel delivery methods to improve its bioavailability and targeted delivery to specific regions of the brain.
Métodos De Síntesis
The synthesis of [5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone involves several steps, including the reaction of 3-amino-5-chloro-6-(ethylamino)pyridine with 3-bromo-1-(hydroxymethyl)piperidine, followed by the addition of a protecting group and deprotection to yield the final product.
Aplicaciones Científicas De Investigación
[5-Chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to inhibit the activity of a specific enzyme called phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways in the brain.
Propiedades
IUPAC Name |
[5-chloro-6-(ethylamino)pyridin-3-yl]-(3-hydroxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-2-15-12-11(14)6-9(7-16-12)13(19)17-5-3-4-10(18)8-17/h6-7,10,18H,2-5,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBQAWVGUQDPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)N2CCCC(C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Cyano-4,6-dimethylpyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559822.png)
![4-[[Methyl-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B7559826.png)

![3-[(1,1-Dioxo-1,4-thiazinane-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7559832.png)

![2-Methyl-3-[methyl-(6-propan-2-ylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7559844.png)
![2-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7559847.png)

![1-(1,3-benzothiazol-2-yl)-N-[[4-(dimethylcarbamoyl)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7559861.png)




